molecular formula C7H6N2 B028785 6-Methylpyridine-2-carbonitrile CAS No. 1620-75-3

6-Methylpyridine-2-carbonitrile

Cat. No.: B028785
CAS No.: 1620-75-3
M. Wt: 118.14 g/mol
InChI Key: CMADFEQMYFNYCF-UHFFFAOYSA-N
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Description

Cianidol, also known as (+)-catechin or (+)-cyanidanol, is an antioxidant flavonoid that occurs naturally in woody plants. It exists in both (+)-catechin and (-)-epicatechin forms. This compound is a polyphenol found in green tea and has been studied for its effects on animal models of hepatitis and in human clinical studies. It is known for its immune-stimulating properties, promoting the activation of macrophages, cytotoxic-T-lymphocytes, and natural killer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cianidol can be synthesized through various methods, including the reduction of flavanone precursors. One common synthetic route involves the reduction of flavanone using sodium borohydride in the presence of methanol. The reaction conditions typically include a temperature range of 0-5°C to ensure the selective reduction of the carbonyl group to a hydroxyl group, resulting in the formation of cianidol .

Industrial Production Methods: Industrial production of cianidol often involves the extraction from natural sources such as green tea leaves. The extraction process includes solvent extraction followed by purification steps like crystallization and chromatography to isolate pure cianidol. The industrial methods focus on maximizing yield and purity while maintaining cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Cianidol undergoes various chemical reactions, including:

    Oxidation: Cianidol can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of cianidol can lead to the formation of dihydroflavonols. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: Cianidol can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and other oxidation products.

    Reduction: Dihydroflavonols.

    Substitution: Acetyl derivatives.

Scientific Research Applications

Cianidol has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying antioxidant mechanisms and flavonoid chemistry.

    Biology: Studied for its effects on cellular processes, including cell proliferation and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in treating viral hepatitis, cardiovascular diseases, and cancer. It has shown promise in promoting immune responses and protecting against oxidative stress.

    Industry: Utilized in the food and beverage industry as a natural antioxidant and preservative.

Mechanism of Action

Cianidol exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and immune responses. Key molecular targets include nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). By inhibiting these pathways, cianidol reduces inflammation and promotes cellular health .

Comparison with Similar Compounds

    (-)-Epicatechin: Another form of catechin with similar antioxidant properties.

    Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.

    Resveratrol: A polyphenol found in red wine, known for its cardiovascular benefits.

Comparison: Cianidol is unique due to its dual role as both (+)-catechin and (-)-epicatechin. This duality allows it to exhibit a broader range of biological activities compared to other flavonoids. While quercetin and resveratrol are also potent antioxidants, cianidol’s immune-stimulating properties and specific effects on viral hepatitis make it distinct .

Properties

IUPAC Name

6-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-3-2-4-7(5-8)9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMADFEQMYFNYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167284
Record name 6-Methylpyridine-2-carbonitrile
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620-75-3
Record name 6-Methyl-2-pyridinecarbonitrile
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Record name 6-Methylpyridine-2-carbonitrile
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Record name 1620-75-3
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Record name 6-Methylpyridine-2-carbonitrile
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Record name 6-methylpyridine-2-carbonitrile
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Synthesis routes and methods

Procedure details

2-Methyl-pyridine 1-oxide (10.9 g, 100 mmol) was dissolved into methylene chloride (100 mL) and dried over MgSO4. The solution was filtered and the filtrate was added to trimethylsilyl cyanide (16.7 mL, 125 mmol) at ambient temperature. To which was added dropwise a solution of dimethylcarbamyl chloride (11.5 mL, 125 mmol) in methylene chloride (25 mL). The resulting mixture was stirred at ambient temperature for 24 h. A solution of 10% K2CO3 was added slowly to the reaction mixture and stirring was continued for 10 minutes after the addition was complete. The layers were separated and the aqueous layer was extracted with methylene chloride (2×50 mL). The combined organic extracts were dried (Na2SO4), and concentrated to dryness under high vacuum to yield the title compound I-4h (6.64 g).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Quantity
11.5 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-cyano-6-methylpyridine synthesized?

A: 2-Cyano-6-methylpyridine can be synthesized through several methods. One approach involves the reaction of 2-picoline-1-oxide with dimethyl sulfate, followed by treatment with hydrogen cyanide. This process yields 2-cyano-6-methylpyridine as the main product, along with 4-cyano-2-methylpyridine as a byproduct. [] Another method utilizes the vapor-phase ammoxidation of 2,6-lutidine over a chromium oxide-aluminum oxide catalyst at high temperatures. This reaction selectively produces 2-cyano-6-methylpyridine at low conversion rates. []

Q2: What are the applications of 2-cyano-6-methylpyridine in organic synthesis?

A: 2-Cyano-6-methylpyridine serves as a versatile building block in organic synthesis. It acts as a precursor for synthesizing chiral ligands, specifically oxazolines, used in asymmetric catalytic reactions. [, ] For instance, reacting 2-cyano-6-methylpyridine with (R)-phenylglycinol in the presence of a zinc chloride catalyst yields a chiral oxazoline ligand. [] Similarly, reacting it with tert-leucinol under similar conditions produces another valuable chiral oxazoline ligand. [] These chiral ligands play a crucial role in enantioselective synthesis, enabling the production of enantiomerically pure compounds with specific biological activities.

Q3: Are there any challenges or limitations associated with using 2-cyano-6-methylpyridine in synthesis?

A: While 2-cyano-6-methylpyridine offers versatility, certain considerations arise in its application. One potential challenge lies in controlling regioselectivity during reactions, particularly when aiming for specific substitution patterns on the pyridine ring. For instance, the vapor-phase ammoxidation of 2,4-lutidine produces a mixture of 2-cyano-4-methylpyridine and 4-cyano-2-methylpyridine. [] This lack of regioselectivity necessitates careful optimization of reaction conditions or the use of alternative synthetic routes to achieve the desired product selectively.

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